molecular formula C14H22O B565585 4-Octylphenol-d4 CAS No. 1246815-03-1

4-Octylphenol-d4

Cat. No. B565585
CAS RN: 1246815-03-1
M. Wt: 210.353
InChI Key: NTDQQZYCCIDJRK-IRYCTXJYSA-N
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Description

4-Octylphenol-d4 is a stable isotope . It is not considered a hazardous compound . It is a degradation product of non-ionic surfactants alkylphenol polyethoxylates and is used as a raw material for various industrial applications .


Molecular Structure Analysis

The molecular formula of 4-Octylphenol-d4 is C14H18D4O . The molecular weight is 210.35 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Octylphenol-d4 are not detailed in the search results, it’s known that alkylphenols are degradation products of alkylphenol polyethoxylates .

Mechanism of Action

4-Octylphenol is an environmental estrogen that can enter organisms through the food chain and cause various toxic effects . It interacts with human serum albumin (HSA) through multi-spectral, molecular docking, and dynamics simulation .

Future Directions

The global 4-Octylphenol market is expected to grow at a healthy CAGR of 4.84% during the forecast period 2022-2030 . The demand for 4-Octylphenol as a raw material for the manufacturing of phenolic resins to produce rubbers, paints, etc., is dominating the global market and is forecasted to maintain its dominance over the next ten years .

properties

CAS RN

1246815-03-1

Product Name

4-Octylphenol-d4

Molecular Formula

C14H22O

Molecular Weight

210.353

IUPAC Name

2,3,5,6-tetradeuterio-4-octylphenol

InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D

InChI Key

NTDQQZYCCIDJRK-IRYCTXJYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)O

synonyms

p-(n-Octyl)phenol-d4;  p-Octylphenol-d4;  OP-d4; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction is performed discontinuously in a stirred flask equipped with contact thermometer and reflux condenser, under the conditions indicated in Table 1. The flask is charged with 90 g of a sulfonated polystyrene ion exchange resin in the H-form, crosslinked with divinylbenzene to an extent of 8% by weight and having an activity of 4.6 meg/g catalyst, and 282 g of phenol and 168 g of diisobutene (molar ratio phenol: diisobutene=2:1) and 9 g of water (2% by weight, based on the mixture of phenol-diisobutene) is added thereto. After a reaction period of 15 minutes, the crude product is separated from the catalyst by filtration and worked up by distillation in a manner known per se without any pretreatment, thus obtaining a p-octyl phenol having a very high degree of purity (setting point 80.2° C.).
[Compound]
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9 g
Type
solvent
Reaction Step Six

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